molecular formula C12H16ClNO4S B15089812 Boc-L-2-(5-chlorothienyl)alanine

Boc-L-2-(5-chlorothienyl)alanine

Cat. No.: B15089812
M. Wt: 305.78 g/mol
InChI Key: WFISWLYIBVMABO-UHFFFAOYSA-N
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Description

Boc-L-2-(5-chlorothienyl)alanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 5-chlorothienyl substituent on the β-carbon of the alanine backbone. This compound is structurally analogous to other halogenated thienylalanine derivatives, such as Boc-L-2-(5-bromothienyl)alanine, which are widely used in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISWLYIBVMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-L-2-(5-chlorothienyl)alanine can be synthesized through multiple synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with L-2-(5-chlorothienyl)alanine. The reaction typically occurs in the presence of an aqueous alkali, yielding the desired product with a moderate yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Boc-L-2-(5-chlorothienyl)alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the 5-chlorothienyl moiety to a thiol or thioether group.

    Substitution: The chlorine atom in the 5-chlorothienyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Boc-L-2-(5-chlorothienyl)alanine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-L-2-(5-chlorothienyl)alanine involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The 5-chlorothienyl moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary distinction between Boc-L-2-(5-chlorothienyl)alanine and its brominated counterpart, Boc-L-2-(5-bromothienyl)alanine, lies in the halogen substituent (Cl vs. Br). This difference influences molecular weight, polarity, and reactivity.

Table 1: Comparative Physicochemical Properties

Property This compound (Theoretical) Boc-L-2-(5-Bromothienyl)Alanine ()
Molecular Formula C₁₂H₁₆ClNO₄S C₁₂H₁₆BrNO₄S
Molar Mass (g/mol) ~305.73 350.23
Melting Point (°C) Not reported 70.3
Boiling Point (°C) Not reported 473.8
Storage Conditions 2–8°C (inferred from bromo analog) 2–8°C
Safety Profile Irritant (predicted) Irritant (Risk Code 36/37/38)

Key Observations :

  • The brominated analog has a higher molar mass (350.23 vs. ~305.73 g/mol) due to the heavier bromine atom .
  • Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may enhance solubility in polar solvents but reduce stability in nucleophilic environments.

Table 2: Comparison of Protecting Groups

Parameter Boc-L-2-(5-Bromothienyl)Alanine Fmoc-L-2-(5-Bromothienyl)Alanine
Deprotection Conditions Acidic (e.g., TFA) Basic (e.g., piperidine)
Stability in SPPS Moderate High
Purity >95% >95%

Research Findings :

  • ERK1/2 N-terminal alanine tracts (NTARs) enhance translation efficiency by promoting precise AUG start codon selection .
  • Brominated amino acids are employed as probes in X-ray crystallography; chlorine’s smaller size could improve resolution in structural studies .

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